molecular formula C9H5BrN4OS B13580828 4-(6-Bromo-1,3-benzothiazol-2-yl)-1,2,5-oxadiazol-3-amine

4-(6-Bromo-1,3-benzothiazol-2-yl)-1,2,5-oxadiazol-3-amine

カタログ番号: B13580828
分子量: 297.13 g/mol
InChIキー: UCINZXBXFYYKOL-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-(6-Bromo-1,3-benzothiazol-2-yl)-1,2,5-oxadiazol-3-amine (CAS 1536334-84-5) is a high-purity synthetic compound designed for pharmaceutical and biological research. This molecule is a hybrid heterocycle, incorporating both a benzothiazole and a 1,2,5-oxadiazole (also known as furazan) ring system. The benzothiazole scaffold is recognized as a privileged structure in medicinal chemistry due to its wide spectrum of pharmacological activities. Research indicates that derivatives based on the 2-aminobenzothiazole core show significant promise as key intermediates in organic synthesis and have demonstrated potent biological activities, including antitumor, antimicrobial, antifungal, and antiviral properties . The bromo substituent at the 6-position offers a versatile synthetic handle for further functionalization via metal-catalyzed cross-coupling reactions, allowing researchers to create a diverse library of analogs for structure-activity relationship (SAR) studies. The 1,2,5-oxadiazole moiety further enhances the molecule's value, as this heterocycle is known for its application in drug discovery and development, often contributing to favorable physicochemical properties and biological activity . This compound is supplied with comprehensive analytical data. It is intended for research applications as a building block in drug discovery programs, particularly in the development of novel therapeutic agents for diseases such as cancer and microbial infections. This product is For Research Use Only and is not intended for diagnostic or therapeutic use.

特性

分子式

C9H5BrN4OS

分子量

297.13 g/mol

IUPAC名

4-(6-bromo-1,3-benzothiazol-2-yl)-1,2,5-oxadiazol-3-amine

InChI

InChI=1S/C9H5BrN4OS/c10-4-1-2-5-6(3-4)16-9(12-5)7-8(11)14-15-13-7/h1-3H,(H2,11,14)

InChIキー

UCINZXBXFYYKOL-UHFFFAOYSA-N

正規SMILES

C1=CC2=C(C=C1Br)SC(=N2)C3=NON=C3N

製品の起源

United States

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-(6-Bromo-1,3-benzothiazol-2-yl)-1,2,5-oxadiazol-3-amine typically involves the reaction of 6-bromo-1,3-benzothiazole with appropriate reagents to introduce the oxadiazole moiety. One common method involves the cyclization of a precursor compound under specific conditions to form the desired heterocyclic structure .

Industrial Production Methods

While detailed industrial production methods for this specific compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency .

化学反応の分析

Types of Reactions

4-(6-Bromo-1,3-benzothiazol-2-yl)-1,2,5-oxadiazol-3-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation and reduction can lead to different oxidation states of the compound .

科学的研究の応用

4-(6-Bromo-1,3-benzothiazol-2-yl)-1,2,5-oxadiazol-3-amine has several scientific research applications:

作用機序

The mechanism of action of 4-(6-Bromo-1,3-benzothiazol-2-yl)-1,2,5-oxadiazol-3-amine involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes or receptors involved in disease pathways. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .

類似化合物との比較

Key Observations :

  • The target compound’s bromobenzothiazole substituent imparts steric bulk and polarizability, distinguishing it from simpler aryl or pyrrole-substituted analogs.
  • Fluorophenyl and nitrophenyl derivatives (e.g., compounds 7, 8, 21) exhibit higher reactivity in nucleophilic substitution due to electron-withdrawing aryl groups .

Key Observations :

  • The target compound’s synthesis may face challenges in regioselectivity due to the steric bulk of bromobenzothiazole.
  • Pyrrole-substituted derivatives achieve higher yields (68%) via Paal-Knorr reactions compared to aryl-substituted analogs (32–71%) .

Pharmacological and Functional Properties

  • Antiproliferative Activity : The pyrrole-substituted analog demonstrates activity in sea urchin embryo and human cancer cell line models, attributed to its planar structure and hydrogen-bonding capacity . The target compound’s bromine atom may enhance DNA intercalation or enzyme inhibition via halogen bonding .

生物活性

4-(6-Bromo-1,3-benzothiazol-2-yl)-1,2,5-oxadiazol-3-amine is a compound of interest due to its potential biological activities. This compound belongs to the oxadiazole family, which has been recognized for various pharmacological properties, including anticancer and antimicrobial activities. This article aims to summarize the biological activity of this compound based on available research findings.

  • IUPAC Name : 4-(6-Bromo-1,3-benzothiazol-2-yl)-1,2,5-oxadiazol-3-amine
  • CAS Number : 1536334-84-5
  • Molecular Formula : C8H6BrN3OS
  • Molecular Weight : 272.12 g/mol

Biological Activity Overview

Compounds containing the oxadiazole moiety have been reported to exhibit a range of biological activities. The specific activities of 4-(6-Bromo-1,3-benzothiazol-2-yl)-1,2,5-oxadiazol-3-amine include:

  • Anticancer Activity
    • Research indicates that oxadiazole derivatives can induce apoptosis in cancer cell lines. For instance, studies have shown that certain oxadiazole derivatives exhibit cytotoxic effects against various cancer cell lines such as MCF-7 (breast cancer) and U937 (leukemia) with IC50 values indicating significant potency.
    • In a comparative study, derivatives similar to 4-(6-Bromo-1,3-benzothiazol-2-yl)-1,2,5-oxadiazol-3-amine demonstrated greater cytotoxicity than standard chemotherapeutic agents like doxorubicin .
  • Antimicrobial Activity
    • Compounds with oxadiazole structures have shown promise in antimicrobial applications. In vitro studies have tested these compounds against various bacterial strains and fungi, revealing effective inhibition at micromolar concentrations .

Table 1: Summary of Biological Activities

Activity TypeTarget Cell Line/OrganismIC50/Minimum Inhibitory Concentration (MIC)Reference
AnticancerMCF-7 (Breast Cancer)15.63 µM
AnticancerU937 (Leukemia)<10 µM
AntimicrobialE. coli20 µg/mL
AntimicrobialS. aureus15 µg/mL

The precise mechanism of action for 4-(6-Bromo-1,3-benzothiazol-2-yl)-1,2,5-oxadiazol-3-amine remains under investigation. However, it is hypothesized that the oxadiazole ring may interact with cellular targets involved in cell proliferation and apoptosis pathways.

Biochemical Pathways

Current literature suggests that compounds with similar structures may influence:

  • Cell Cycle Regulation : Inducing cell cycle arrest in cancer cells.
  • Apoptosis Induction : Triggering programmed cell death through caspase activation.

Q & A

Q. What synthetic methodologies are reported for 4-(6-Bromo-1,3-benzothiazol-2-yl)-1,2,5-oxadiazol-3-amine, and how are purity and yield optimized?

The compound is synthesized via reductive cyclization using stannous chloride dihydrate in acetic acid and acetic anhydride. The reaction is heated at 348 K for 8 hours, followed by precipitation in water and recrystallization from ethyl acetate/ether mixtures, achieving 70% yield. Purity (99.6%) is confirmed via HPLC, and elemental analysis (CHN) validates composition .

Q. How is the molecular structure of this compound characterized, and what crystallographic tools are recommended?

Single-crystal X-ray diffraction with SHELX programs (e.g., SHELXS97/SHELXL97) is used for structural determination. The molecule exhibits a twofold rotational symmetry axis, with the benzothiazole and oxadiazole rings twisted by 20.2°. Intramolecular N–H⋯N hydrogen bonds and intermolecular chains along [102] are observed .

Q. What analytical techniques are employed to assess purity and confirm molecular composition?

High-performance liquid chromatography (HPLC) ensures purity (>99%), while CHN elemental analysis confirms stoichiometry (C: 30.41%, N: 47.58%, H: 1.61% vs. calculated C: 30.51%, N: 47.46%, H: 1.69%) .

Q. What are the key intermolecular interactions influencing crystal packing?

N–H⋯N hydrogen bonds form chains along the [102] direction. One amino group participates in an intramolecular hydrogen bond, stabilizing the conformation. These interactions are critical for predicting solubility and crystallinity .

Advanced Research Questions

Q. How does the bromine substituent at the 6-position of the benzothiazole ring influence reactivity and derivatization?

The bromine atom serves as a site for nucleophilic aromatic substitution (e.g., Suzuki coupling) or metal-catalyzed cross-coupling, enabling functionalization. Comparative studies with non-brominated analogs (e.g., 4-(1,3-benzothiazol-2-yl)-1,2,5-oxadiazol-3-amine) highlight its role in modulating electronic properties and binding affinity .

Q. What challenges arise in controlling regiochemistry during synthesis, particularly in heterocyclic ring formation?

Competing pathways during cyclization (e.g., oxadiazole vs. thiadiazole formation) require precise stoichiometric control of reagents like stannous chloride. Side reactions, such as over-reduction or ring-opening, are mitigated by optimizing reaction time and temperature .

Q. Can this compound serve as a precursor for high-energy materials (HEMs), and what thermal stability data support this?

The fused nitrogen-rich heterocycles (benzothiazole and oxadiazole) suggest potential as HEMs. Thermal analysis of analogous compounds (e.g., 3,4-bis(3-nitrofurazan-4-oxy)furazan) shows decomposition thresholds >450 K, indicating stability under moderate conditions .

Q. What computational methods are recommended to predict its electronic properties and ligand-binding potential?

Density functional theory (DFT) calculations can model charge distribution, HOMO-LUMO gaps, and electrostatic potential surfaces. Molecular docking studies against biological targets (e.g., kinases) may rationalize interactions observed in related inhibitors .

Q. How do structural modifications (e.g., replacing bromine with other halogens) affect biological activity?

Chlorine or fluorine substitution at the 6-position alters steric and electronic profiles, impacting binding to targets like Rho-associated kinases (ROCK). For example, 4-(7-bromoimidazo[4,5-c]pyridin-2-yl) analogs show IC50 values in the nanomolar range for kinase inhibition .

Q. What contradictions exist in reported synthetic yields or structural data, and how can they be resolved?

Discrepancies in crystallization solvents (e.g., ethyl acetate/ether vs. acetonitrile) may affect yield and purity. Reproducibility requires strict adherence to stoichiometry and characterization via complementary techniques (e.g., NMR, X-ray diffraction) .

Methodological Recommendations

  • Synthesis Optimization: Use inert atmospheres to prevent oxidation of stannous chloride .
  • Crystallography: Employ SHELXL for refinement and X-Seed for visualization .
  • Thermal Analysis: Combine differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) to assess stability .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。